2-(Benzenesulfonyl)ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)ethanesulfonyl fluoride is an organic compound characterized by the presence of both benzenesulfonyl and ethanesulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)ethanesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced reactors and automation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Addition Reactions: The compound can undergo addition reactions with various electrophiles and nucleophiles, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and various addition products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Benzenesulfonyl)ethanesulfonyl fluoride has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Drug Discovery: It serves as a precursor for the development of potential pharmaceutical agents.
Materials Science: The compound is used in the design and synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)ethanesulfonyl fluoride involves the interaction of its sulfonyl fluoride group with various molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues, such as the hydroxyl group of serine residues in enzymes. This covalent modification can inhibit enzyme activity or alter protein function, providing insights into biological processes and potential therapeutic targets .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but with a methyl group instead of a benzene ring.
Benzenesulfonyl Fluoride: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.
Ethanesulfonyl Fluoride: Lacks the benzenesulfonyl group, limiting its applications in organic synthesis.
Uniqueness
2-(Benzenesulfonyl)ethanesulfonyl fluoride is unique due to the presence of both benzenesulfonyl and ethanesulfonyl fluoride groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
2-(benzenesulfonyl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFHSLGPHFQKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.